molecular formula C19H13ClN2O4 B3440465 3-chloro-N-(3-nitro-5-phenoxyphenyl)benzamide

3-chloro-N-(3-nitro-5-phenoxyphenyl)benzamide

Cat. No.: B3440465
M. Wt: 368.8 g/mol
InChI Key: OHRHNRCNVJTWCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-nitro-5-phenoxyphenyl)benzamide typically involves multiple steps, including nitration, chlorination, and coupling reactions. One common method involves the nitration of phenoxybenzene to introduce the nitro group, followed by chlorination to add the chlorine atom. The final step involves coupling the chlorinated and nitrated phenoxybenzene with benzamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-nitro-5-phenoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can produce various substituted benzamides .

Scientific Research Applications

3-chloro-N-(3-nitro-5-phenoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-nitro-5-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and benzamide groups can interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitro-N-phenylbenzamide: Similar structure but with different substitution patterns.

    N-(3-chloro-4-phenoxyphenyl)benzamide: Lacks the nitro group but has similar core structure.

    3-chloro-N-(3-nitro-4-phenoxyphenyl)benzamide: Similar but with different positioning of the nitro group.

Uniqueness

3-chloro-N-(3-nitro-5-phenoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-(3-nitro-5-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4/c20-14-6-4-5-13(9-14)19(23)21-15-10-16(22(24)25)12-18(11-15)26-17-7-2-1-3-8-17/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRHNRCNVJTWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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